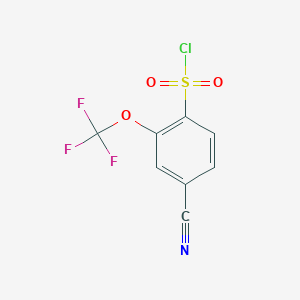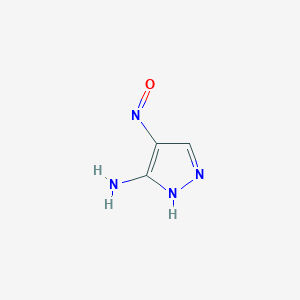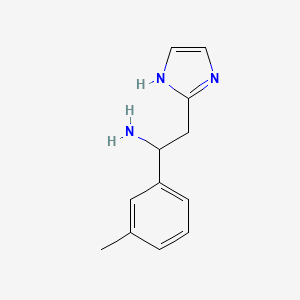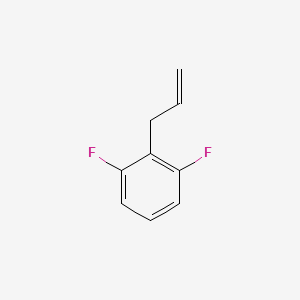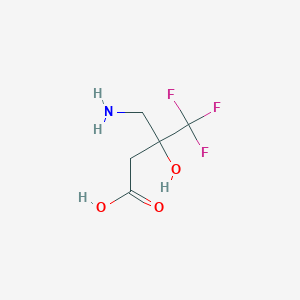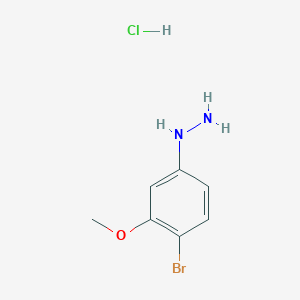
(4-Bromo-3-methoxyphenyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-3-methoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10BrClN2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the fourth position and a methoxy group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methoxyphenyl)hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-methoxyaniline.
Diazotization: The aniline derivative is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Reduction: The diazonium salt is then reduced using stannous chloride in hydrochloric acid to yield (4-Bromo-3-methoxyphenyl)hydrazine.
Hydrochloride Formation: Finally, the hydrazine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Bromo-3-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazine moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield azo compounds or other oxidized derivatives.
Coupling Products: Biaryl compounds are formed through coupling reactions.
Applications De Recherche Scientifique
(4-Bromo-3-methoxyphenyl)hydrazine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Bromo-3-methoxyphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The bromine and methoxy substituents influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
- (4-Methoxyphenyl)hydrazine hydrochloride
- (4-Bromo-phenyl)hydrazine hydrochloride
- (3-Methoxyphenyl)hydrazine hydrochloride
Comparison:
- (4-Methoxyphenyl)hydrazine hydrochloride: Lacks the bromine substituent, which affects its reactivity and binding properties.
- (4-Bromo-phenyl)hydrazine hydrochloride: Lacks the methoxy group, leading to different electronic and steric effects.
- (3-Methoxyphenyl)hydrazine hydrochloride: The position of the methoxy group is different, influencing its chemical behavior and applications.
(4-Bromo-3-methoxyphenyl)hydrazine hydrochloride is unique due to the combined presence of both bromine and methoxy substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10BrClN2O |
|---|---|
Poids moléculaire |
253.52 g/mol |
Nom IUPAC |
(4-bromo-3-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-11-7-4-5(10-9)2-3-6(7)8;/h2-4,10H,9H2,1H3;1H |
Clé InChI |
OMPWRCZLJKZHAT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)NN)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


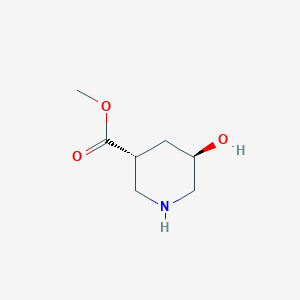
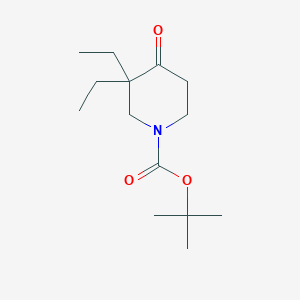

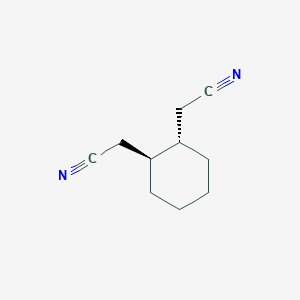
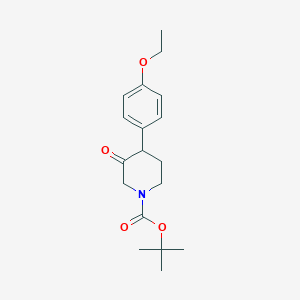
phosphanium bromide](/img/structure/B13151309.png)
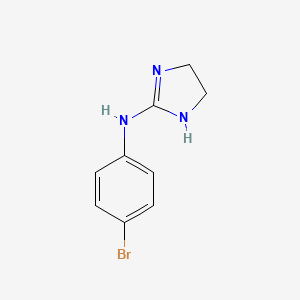
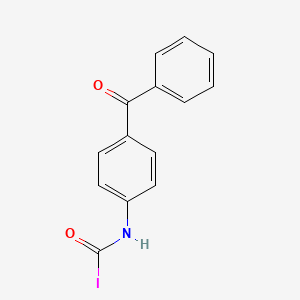
![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)
